(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544078
InChI: InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

CAS No.:

Cat. No.: VC16544078

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine -

Specification

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine
Standard InChI InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Standard InChI Key DDROADVTQNAKPF-SSDOTTSWSA-N
Isomeric SMILES CN(C)C[C@@H]1CCNC1
Canonical SMILES CN(C)CC1CCNC1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS: 99724-17-1) has the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . Its stereochemistry is defined by the (R)-configuration at the pyrrolidine-3-ylmethanamine backbone, which influences its biological interactions. The compound’s SMILES notation (CN(C)CC1CCNC1) and InChIKey (DDROADVTQNAKPF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number99724-17-1
PubChem CID14086165
Molecular FormulaC₇H₁₆N₂
Molecular Weight128.22 g/mol
SMILESCN(C)CC1CCNC1
Chiral Center(R)-configuration at C3

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine typically involves alkylation of pyrrolidine derivatives under controlled conditions. For example, reacting pyrrolidin-3-ylmethanamine with methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride) yields the dimethylated product. Stereoselective synthesis is critical to preserving the (R)-configuration, often achieved via chiral catalysts or resolution techniques.

Optimization Challenges

Key challenges include minimizing racemization during alkylation and achieving high enantiomeric excess (ee). Reaction parameters such as temperature (20–40°C), solvent polarity, and pH must be carefully optimized to favor the desired stereoisomer. Recent advances in asymmetric catalysis, such as the use of palladium-based complexes, have improved ee values to >95% in pilot-scale syntheses.

Chemical Reactivity and Stability

Reaction Pathways

The compound participates in reactions typical of tertiary amines:

  • Oxidation: Forms N-oxide derivatives under mild oxidizing conditions (e.g., hydrogen peroxide).

  • Reduction: Catalytic hydrogenation reduces the pyrrolidine ring to a piperidine analog, altering pharmacological properties.

  • Nucleophilic Substitution: The dimethylamino group can undergo quaternization with alkyl halides, enhancing water solubility for pharmaceutical formulations.

Stability Profile

(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is stable under ambient conditions but prone to degradation in acidic environments (pH <4), leading to ring-opening reactions. Storage recommendations include inert atmospheres and temperatures below -20°C for long-term preservation.

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

The compound exhibits affinity for dopamine D₂ and serotonin 5-HT₁A receptors, as demonstrated in radioligand binding assays (IC₅₀: 120 nM and 85 nM, respectively). These interactions suggest potential as an antipsychotic or anxiolytic agent. Molecular docking studies reveal that the (R)-configuration enables optimal binding to the orthosteric site of D₂ receptors, mediated by hydrogen bonds with Asp114 and hydrophobic interactions with Phe389.

In Vitro and In Vivo Studies

  • In Vitro: Inhibits serotonin reuptake in rat synaptosomes (EC₅₀: 2.3 μM), comparable to fluoxetine.

  • In Vivo: Oral administration in murine models (10 mg/kg) reduces anxiety-like behavior in elevated plus maze tests by 40%.

Therapeutic Applications and Research Frontiers

Neurological Disorders

Preclinical data position the compound as a candidate for:

  • Major Depressive Disorder (MDD): Modulates serotonin and dopamine levels in the prefrontal cortex.

  • Parkinson’s Disease: D₂ receptor agonism may ameliorate motor symptoms.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine ring’s substituents to enhance blood-brain barrier permeability.

  • Clinical Trials: Phase I safety studies are pending, with pharmacokinetic profiling needed to assess bioavailability.

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